

Technical Application Note: Modular Synthesis of 2-(Oxetan-3-yl)pyridine

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Compound of Interest

Compound Name: 2-(Oxetan-3-yl)pyridine

CAS No.: 117267-56-8

Cat. No.: B040274

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Abstract

This application note details the synthesis of **2-(oxetan-3-yl)pyridine**, a high-value pharmacophore where the oxetane ring serves as a metabolically stable, polar bioisostere for gem-dimethyl or carbonyl groups. While traditional Minisci-type radical additions to pyridine often result in inseparable mixtures of C2 and C4 regioisomers, this guide prioritizes two regioconvergent protocols: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) and Photoredox-Nickel Dual Catalyzed Decarboxylation. These methods ensure exclusive C2-connectivity, high chemoselectivity, and operational scalability for drug discovery campaigns.

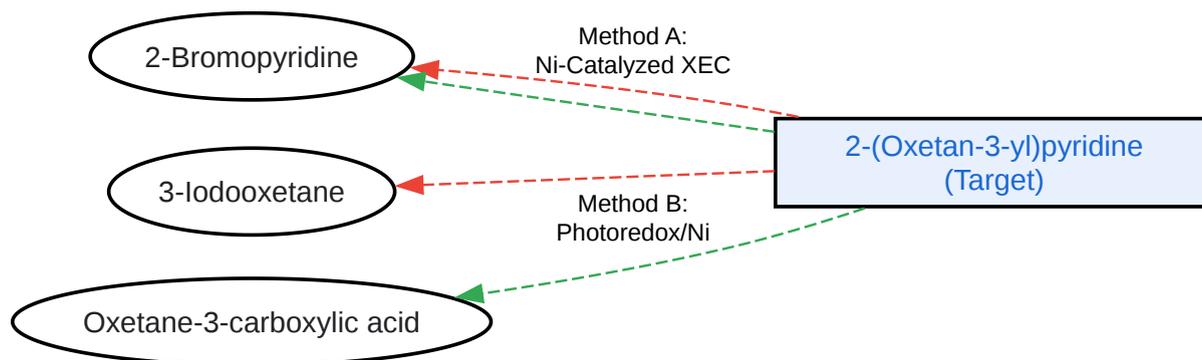
Retrosynthetic Analysis & Strategy

The construction of the C(sp²)-C(sp³) bond between the electron-deficient pyridine ring and the strained oxetane cycle is challenging due to the potential for ring opening and catalyst poisoning by the pyridine nitrogen.

Two primary disconnections are recommended:

- Method A (Halide-Halide Coupling): Direct reductive coupling of 2-bromopyridine and 3-iodooxetane. This method utilizes abundant electrophiles and avoids the preparation of sensitive organometallics.

- Method B (Decarboxylative Coupling): Radical coupling of oxetane-3-carboxylic acid with 2-bromopyridine. This approach utilizes a stable, solid acid precursor and is ideal for parallel medicinal chemistry (PMC).



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Figure 1: Retrosynthetic disconnection showing the two primary regiocontrolled pathways.

Method A: Nickel-Catalyzed Reductive Cross-Coupling (XEC)

Best for: Scale-up (>1g), laboratories without photochemistry equipment, and cost-efficiency.

This protocol utilizes the reductive cross-electrophile coupling (XEC) developed by Weix and Gong. It couples two electrophiles using a reducing metal (Mn or Zn) to turn over the Nickel catalyst, avoiding the need for unstable oxetanyl-zinc reagents.

Reagents & Materials

Component	Reagent	Equiv.[1][2][3][4][5][6][7]	Role
Aryl Halide	2-Bromopyridine	1.0	Electrophile 1
Alkyl Halide	3-Iodooxetane	1.5	Electrophile 2 (Radical precursor)
Catalyst	NiCl ₂ (DME) (Nickel(II) chloride ethylene glycol dimethyl ether complex)	0.10 (10 mol%)	Pre-catalyst
Ligand	4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)	0.10 (10 mol%)	Ligand to prevent catalyst poisoning
Reductant	Manganese Powder (<10 micron)	2.0	Stoichiometric reductant
Additive	Sodium Iodide (NaI)	0.5	Accelerates kinetics via Halide exchange
Solvent	DMPU or DMA (Anhydrous)	0.2 M	Solvent

Step-by-Step Protocol

- **Glovebox/Schlenk Setup:** In a nitrogen-filled glovebox or under argon flow, charge a flame-dried reaction vial with NiCl₂(DME) (10 mol%), dtbbpy (10 mol%), Mn powder (2.0 equiv), and NaI (0.5 equiv).
- **Solvent Addition:** Add anhydrous DMPU (or DMA). Stir for 10–15 minutes until the catalyst/ligand complex forms (often a color change to deep green/purple).
- **Substrate Addition:** Add 2-bromopyridine (1.0 equiv) and 3-iodooxetane (1.5 equiv) via syringe.
 - **Note:** 3-Iodooxetane is volatile and light-sensitive; handle quickly and avoid prolonged exposure to light.

- Reaction: Seal the vial and heat to 80 °C with vigorous stirring (1000 rpm) for 12–16 hours.
 - Critical: Vigorous stirring is essential to keep the Mn powder suspended.
- Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Mn salts. Wash the filtrate with LiCl (5% aq) to remove DMPU/DMA.
- Purification: Purify via flash column chromatography (SiO₂).
 - Tip: Pyridines often streak. Use 1–2% Et₃N in the eluent or use amino-functionalized silica.

Method B: Photoredox-Nickel Decarboxylative Coupling

Best for: Late-stage functionalization, parallel library synthesis, and high functional group tolerance.

This method, popularized by the MacMillan and Baran groups, utilizes oxetane-3-carboxylic acid, which is a bench-stable solid, unlike the iodide used in Method A.

Reagents & Materials

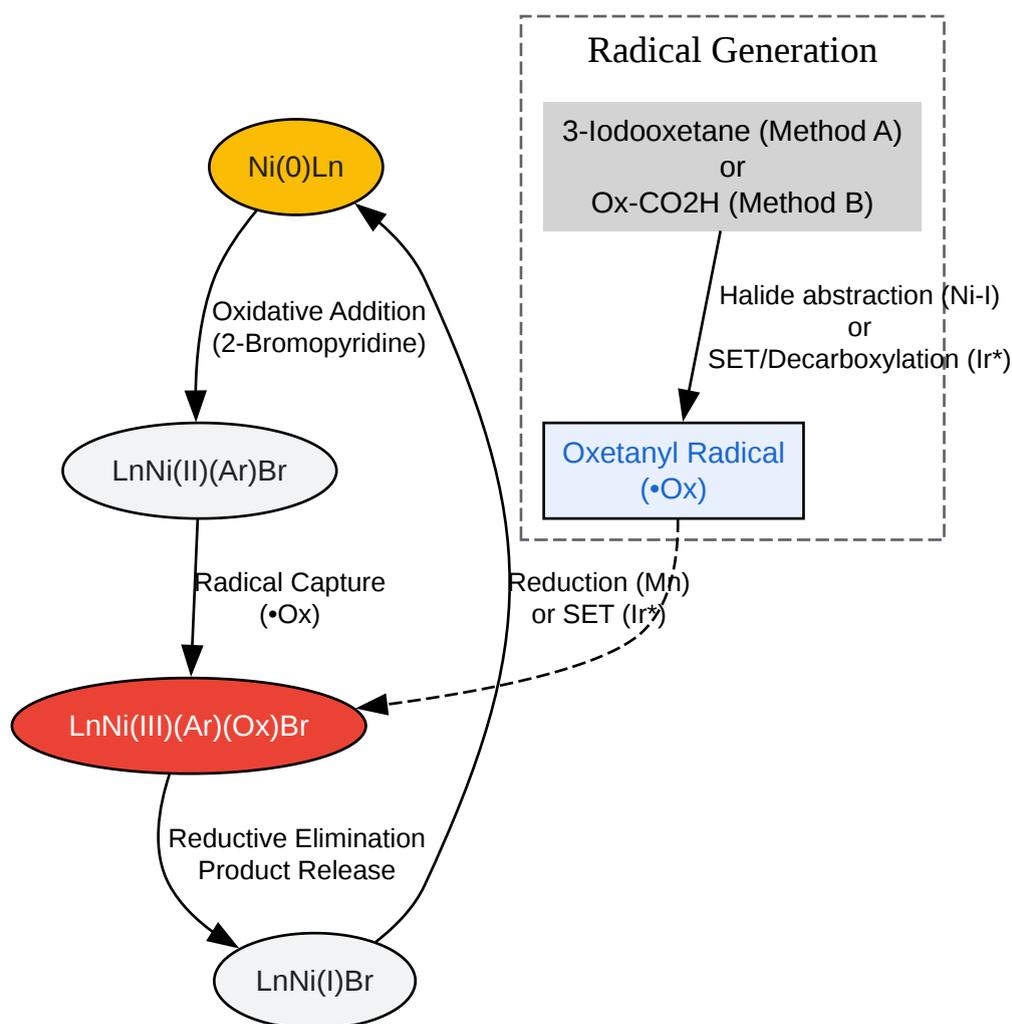
Component	Reagent	Equiv.[1][2][3][4][5][6][7]	Role
Acid	Oxetane-3-carboxylic acid	1.5	Radical precursor
Aryl Halide	2-Bromopyridine	1.0	Electrophile
Photocatalyst	[Ir(dF(CF ₃)ppy) ₂ (dtbbpy)]PF ₆	0.01 (1 mol%)	Oxidizes carboxylate to CO ₂ + Radical
Ni Catalyst	NiCl ₂ ·glyme	0.05 (5 mol%)	Cross-coupling catalyst
Ligand	dtbbpy	0.05 (5 mol%)	Ligand
Base	Cs ₂ CO ₃	1.5	Deprotonates acid
Solvent	DMSO or DMF	0.1 M	Polar solvent required for solubility
Light Source	Blue LEDs (450 nm)	-	Excitation source

Step-by-Step Protocol

- **Setup:** To an 8 mL vial equipped with a stir bar, add oxetane-3-carboxylic acid (1.5 equiv), Cs₂CO₃ (1.5 equiv), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and the Ir-photocatalyst (1 mol%).
- **Inert Atmosphere:** Purge the vial with nitrogen for 5 minutes (or set up in a glovebox).
- **Solvent/Substrate:** Add 2-bromopyridine (1.0 equiv) and anhydrous DMSO.
- **Irradiation:** Seal the vial and place it in a photoreactor (e.g., Kessil lamp or commercial reactor) with fan cooling to maintain ambient temperature (~25–30 °C). Irradiate for 18–24 hours.
- **Work-up:** Dilute with water and extract exhaustively with EtOAc or DCM/iPrOH (3:1) if the product is polar.
- **Purification:** Flash chromatography (SiO₂).

Mechanistic Insight: Why These Methods Work

Both methods rely on a Ni(0)/Ni(I)/Ni(III) catalytic cycle that avoids the formation of unstable organometallic intermediates that would typically ring-open the oxetane.



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Figure 2: Unified catalytic cycle. The key to success is the generation of the oxetanyl radical which is captured by the Ni(II)-aryl species, bypassing the need for a nucleophilic oxetane species.

Comparison & Selection Guide

Feature	Method A: Ni-XEC	Method B: Photoredox
Regioselectivity	Exclusive (C2)	Exclusive (C2)
Reagent Cost	Low (Mn, Ni are cheap)	High (Ir catalyst is expensive)
Scalability	High (Easily scaled to >10g)	Moderate (Photon penetration limits)
Reagent Stability	Low (3-Iodooxetane is light sensitive)	High (Carboxylic acid is stable)
Equipment	Standard heating block	Blue LED Photoreactor
Reaction Time	12–16 h	18–24 h

Expert Tips for Success

- Handling 3-Iodooxetane (Method A): If the iodide appears yellow/brown, it has partially decomposed to I₂. Pass it through a small plug of basic alumina or wash with dilute Na₂S₂O₃ before use to prevent catalyst inhibition.
- Pyridine Coordination: Pyridines are strong ligands for Nickel. If conversion is low, increase the ligand (dtbbpy) loading to 15 mol% relative to 10 mol% Ni to ensure the active catalyst remains ligated.
- Purification: The oxetane oxygen is a Lewis base. Avoid using Lewis acidic modifiers in chromatography. If the product co-elutes with impurities, consider a reverse-phase (C18) cleanup.

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